molecular formula C20H16N4O2S B6085209 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one

5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B6085209
M. Wt: 376.4 g/mol
InChI Key: JMKPKTBUXPKUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications continue to be explored.

Mechanism of Action

The mechanism of action of 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors, which could explain its anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects
Studies have shown that 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one can have a variety of biochemical and physiological effects. These include:
- Inhibition of cancer cell growth
- Modulation of neurotransmitter activity
- Protection against oxidative stress
- Anti-inflammatory effects

Advantages and Limitations for Lab Experiments

One advantage of using 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potential for use in cancer research and neuroscience. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one. These include:
- Further studies on its mechanism of action
- Exploration of its potential for use in the treatment of neurological disorders
- Development of more efficient synthesis methods
- Investigation of its potential side effects and toxicity levels
- Testing its efficacy in animal models of cancer and neurological disorders
Conclusion
In conclusion, 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one is a promising compound that has shown potential for use in scientific research. Its anti-cancer and neuroprotective properties make it a valuable tool for researchers in the fields of cancer research and neuroscience. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one involves a multi-step process. The first step involves the reaction of 6-phenyl-4-pyrimidinethiol with 2-bromoacetyl-1,3-dihydrobenzimidazole in the presence of a base. This results in the formation of the intermediate product, 2-{[6-(phenyl)pyrimidin-4-yl]sulfanyl}propanoic acid.
The second step involves the reaction of the intermediate product with an acid chloride derivative of 1,3-dihydro-2H-benzimidazol-2-one in the presence of a base. This results in the formation of the final product, 5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one.

Scientific Research Applications

5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential use in scientific research. One potential application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Another potential application is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders.

properties

IUPAC Name

5-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12(19(25)14-7-8-15-17(9-14)24-20(26)23-15)27-18-10-16(21-11-22-18)13-5-3-2-4-6-13/h2-12H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKPKTBUXPKUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)N2)SC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one

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